molecular formula C22H23ClN2O3S B2727247 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034530-56-6

1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No. B2727247
CAS RN: 2034530-56-6
M. Wt: 430.95
InChI Key: QGJUQPHHAPRDST-UHFFFAOYSA-N
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Description

1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H23ClN2O3S and its molecular weight is 430.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have been focusing on the synthesis of new chemical entities derived from indole and thiazepane structures due to their potential biological activities. For example, compounds synthesized from indole derivatives have been evaluated for their anti-inflammatory and antimicrobial properties. The process often involves the reaction of indole with various chloroacetylchlorides to form key intermediates, which are then further modified to yield final derivatives. These derivatives are characterized using various analytical techniques and evaluated for biological activities, such as anti-inflammatory effects in animal models and antimicrobial effects against a range of pathogens.

Potential Applications

  • Anti-inflammatory Agents : The synthesis of chalcone derivatives, including indole-based compounds, has shown promise for anti-inflammatory applications. Researchers have prepared a series of derivatives and evaluated their anti-inflammatory activity using models like carrageenan-induced rat hind paw edema, indicating potential therapeutic applications for inflammatory conditions (Rehman, Saini, & Kumar, 2022).

  • Antimicrobial and Antifungal Agents : Indole derivatives have also been synthesized and screened for their antimicrobial and antifungal activities. These compounds have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Candida albicans, suggesting potential applications in treating infectious diseases (Source).

  • Synthesis of Novel Heterocycles : The compound of interest could potentially be used in the synthesis of novel heterocyclic compounds with diverse biological activities. The versatility in the chemical structure of such compounds allows for a broad range of biological evaluations, including but not limited to antimicrobial, antifungal, and anti-inflammatory activities.

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-24-15-16(17-6-3-5-9-20(17)24)14-22(26)25-11-10-21(29(27,28)13-12-25)18-7-2-4-8-19(18)23/h2-9,15,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUQPHHAPRDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

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